Thymidine, 3'-azido-3'-deoxy-, 5'-decanoate
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Overview
Description
Thymidine, 3’-azido-3’-deoxy-, 5’-decanoate: is a modified nucleoside analog derived from thymidine This compound is characterized by the substitution of an azido group at the 3’ position and a decanoate ester at the 5’ position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-azido-3’-deoxy-, 5’-decanoate typically involves multiple steps. The starting material, thymidine, undergoes azidation at the 3’ position to introduce the azido group. This is followed by esterification at the 5’ position with decanoic acid to form the final compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods: While specific industrial production methods for Thymidine, 3’-azido-3’-deoxy-, 5’-decanoate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: Thymidine, 3’-azido-3’-deoxy-, 5’-decanoate can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thymidine derivatives depending on the nucleophile used.
Scientific Research Applications
Thymidine, 3’-azido-3’-deoxy-, 5’-decanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs and for studying reaction mechanisms.
Biology: Employed in the study of DNA replication and repair mechanisms due to its structural similarity to natural nucleosides.
Medicine: Investigated for its potential antiviral properties, particularly against retroviruses like HIV.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Thymidine, 3’-azido-3’-deoxy-, 5’-decanoate involves its incorporation into DNA during replication. The azido group at the 3’ position prevents the formation of phosphodiester bonds, leading to chain termination. This property makes it a potent inhibitor of DNA polymerases, particularly in viral replication. The decanoate ester at the 5’ position enhances its lipophilicity, improving cellular uptake and bioavailability .
Comparison with Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral drug used in the treatment of HIV.
Thymidine, 3’-azido-3’-deoxy-, 5’-acetate: Another esterified analog with a shorter acyl chain, resulting in different pharmacokinetic properties.
Thymidine, 3’-azido-3’-deoxy-, 5’-hexadecanoate: Similar structure but with a longer acyl chain, affecting its solubility and cellular uptake.
Uniqueness: Thymidine, 3’-azido-3’-deoxy-, 5’-decanoate is unique due to its balanced lipophilicity and bioavailability, making it a valuable compound for research in drug development and molecular biology .
Properties
CAS No. |
130683-72-6 |
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Molecular Formula |
C20H31N5O5 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl decanoate |
InChI |
InChI=1S/C20H31N5O5/c1-3-4-5-6-7-8-9-10-18(26)29-13-16-15(23-24-21)11-17(30-16)25-12-14(2)19(27)22-20(25)28/h12,15-17H,3-11,13H2,1-2H3,(H,22,27,28)/t15-,16+,17+/m0/s1 |
InChI Key |
VDDXYEVAWMCTGT-GVDBMIGSSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Canonical SMILES |
CCCCCCCCCC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Origin of Product |
United States |
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